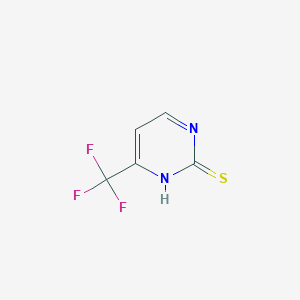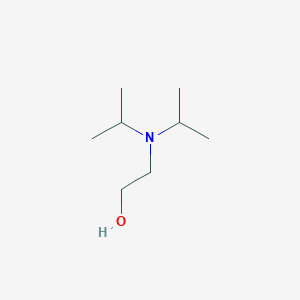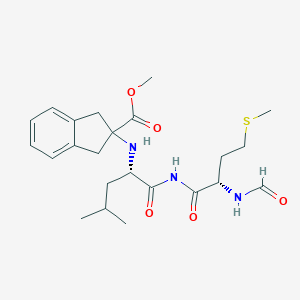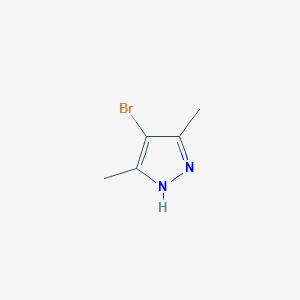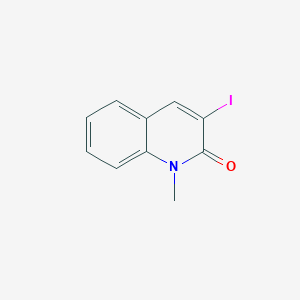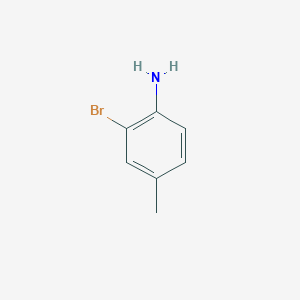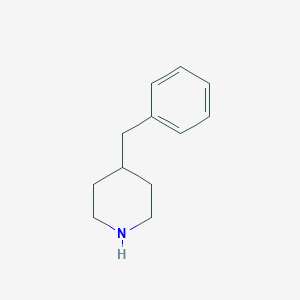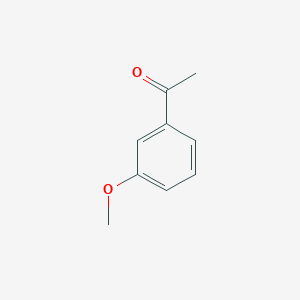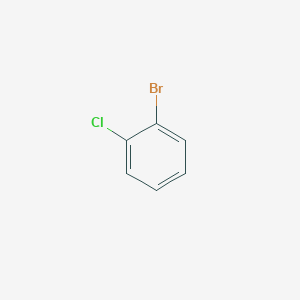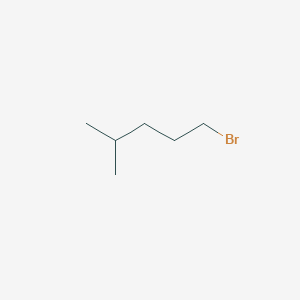
1-Bromo-4-methylpentane
Overview
Description
1-Bromo-4-methylpentane is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that belongs to the class of alkyl halides. This compound is used in various chemical reactions and has applications in organic synthesis.
Mechanism of Action
Target of Action
1-Bromo-4-methylpentane is primarily used as an alkylating agent in organic synthesis . Its primary targets are organic compounds with active sites that can undergo alkylation.
Mode of Action
The mode of action of this compound involves the transfer of the alkyl group to the target molecule. The bromine atom in the compound is a good leaving group, which makes it susceptible to nucleophilic attack. When the compound encounters a target molecule with a nucleophilic site (such as a lone pair of electrons), the bromine atom is displaced, and the alkyl group is transferred to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. As an alkylating agent, it can potentially modify a wide range of organic compounds, altering their structure and function. This can lead to various downstream effects, depending on the nature of the target molecule and the context in which the reaction occurs .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .
Result of Action
The result of this compound’s action is the alkylation of target molecules, which can lead to changes in their structure and function. This can have a wide range of effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species can compete with the target molecules for the alkyl group, potentially affecting the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of light .
Biochemical Analysis
Biochemical Properties
It is known to participate in reactions involving free radical bromination and nucleophilic substitution
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-methylpentane involves its ability to act as an alkylating agent. It can participate in free radical bromination and nucleophilic substitution reactions
Preparation Methods
1-Bromo-4-methylpentane can be synthesized by treating 4-methyl-1-pentanol with phosphorous tribromide. The reaction involves the substitution of the hydroxyl group in 4-methyl-1-pentanol with a bromine atom, resulting in the formation of this compound .
Reaction: [ \text{4-methyl-1-pentanol} + \text{PBr}_3 \rightarrow \text{this compound} + \text{H}_3\text{PO}_3 ]
Chemical Reactions Analysis
1-Bromo-4-methylpentane undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution Reactions:
Reagents: Sodium hydroxide, potassium hydroxide, sodium cyanide.
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Products: Alcohols, nitriles, and other substituted products.
-
Elimination Reactions:
Reagents: Strong bases like potassium tert-butoxide.
Conditions: Elevated temperatures.
Products: Alkenes.
-
Reduction Reactions:
Reagents: Lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Alkanes.
Scientific Research Applications
1-Bromo-4-methylpentane is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other materials.
Chemical Research: It serves as a reagent in various chemical reactions and studies
Comparison with Similar Compounds
1-Bromo-4-methylpentane can be compared with other similar compounds such as:
1-Bromopentane: Similar structure but lacks the methyl group on the fourth carbon.
1-Bromo-3-methylbutane: Similar structure but the bromine atom is on the third carbon.
1-Bromo-2-methylpropane: Similar structure but the bromine atom is on the second carbon.
Uniqueness: The presence of the methyl group on the fourth carbon in this compound provides it with unique steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-bromo-4-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFBZOAIGFZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060826 | |
| Record name | Pentane, 1-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-88-0 | |
| Record name | 1-Bromo-4-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1-bromo-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-methylpentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromo-4-methylpentane in the synthesis of 21-hydroxycholesterol?
A: this compound serves as an alkylating agent in the synthesis of 21-hydroxycholesterol. [] Researchers utilized it to introduce a specific carbon chain into the structure of a precursor molecule. This alkylation reaction is a key step in building the sterol side-chain, ultimately leading to the formation of 21-hydroxycholesterol. You can find more details about this synthesis in the paper titled "Synthesis of 21-hydroxycholesterol and 25-hydroxycholesterol from 3β-hydroxyandrost-5-en-17-one. A method for the stereospecific construction of sterol side-chains". []
Q2: Apart from cholesterol synthesis, are there other applications of this compound in organic chemistry?
A: While the provided research focuses on its use in cholesterol synthesis, this compound can act as a generic alkylating agent in various organic reactions. [] Its structure allows it to introduce a 4-methylpentyl group into other molecules. Researchers have studied its vibrational properties to understand its behavior and reactivity. [] This fundamental knowledge is essential for designing and optimizing reactions involving this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


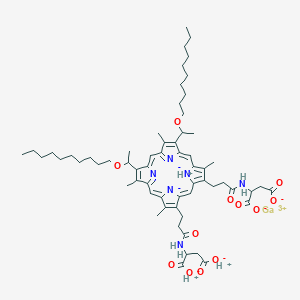
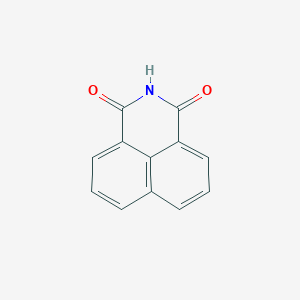
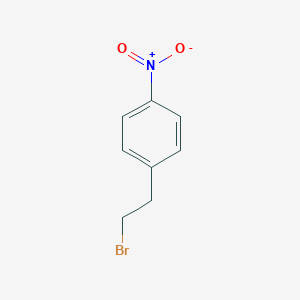
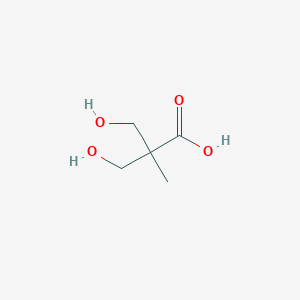
![1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B145962.png)
